Methyl 6-((3-fluorobenzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spirocyclic system, the introduction of the sulfonyl group, and the formation of the carboxylate ester. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic system would give the molecule a three-dimensional shape, while the sulfonyl and carboxylate ester groups would likely contribute to its reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo various reactions, such as desulfitative functionalizations . The carboxylate ester group could also participate in reactions, such as ester hydrolysis or transesterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged or polar atoms would influence properties like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Anti-tumor and Anti-angiogenic Activity
New azaspiro bicyclic hydantoin derivatives, which are structurally similar to the compound of interest, have shown significant anti-proliferative activity against human ovarian cancer cells and murine osteosarcoma cells. The presence of a fluorine atom at specific positions may determine the molecule's potency. These compounds inhibited the tube formation of mouse endothelial cells and demonstrated the suppression of VEGF secretion by tumor cells, indicating potential anti-angiogenic effects (Basappa et al., 2009).
Novel Dipeptide Synthons
Compounds related to the one you mentioned have been used in peptide synthesis as novel dipeptide synthons. For example, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been shown to undergo expected reactions with carboxylic acids and thioacids, demonstrating its utility in constructing complex peptide structures (Suter et al., 2000).
Molecular Structure Studies
Structural studies of compounds within this chemical family, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, have contributed to a deeper understanding of their molecular conformation and potential interactions. These studies are crucial for designing molecules with desired biological activities (Manjunath et al., 2011).
Synthetic Applications
Additionally, related compounds have been explored for their synthetic applications, such as in the formation of spirooxaziridines and their rearrangements. These studies provide insights into the regioselectivity and mechanism of reactions important for synthetic chemistry (Lattes et al., 1982).
Properties
IUPAC Name |
methyl 6-[(3-fluorophenyl)methylsulfonyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4S/c1-22-15(19)14-10-16(14)5-7-18(8-6-16)23(20,21)11-12-3-2-4-13(17)9-12/h2-4,9,14H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIPJDHPUMPINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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